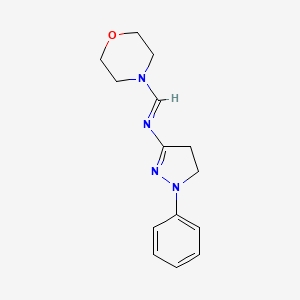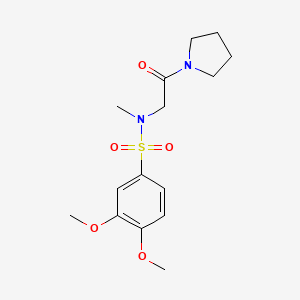
N-4-pyridinyl-N'-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-pyridinyl-N'-(2,2,2-trifluoroethyl)urea, commonly known as PTU, is a chemical compound that has been widely used in scientific research for its unique properties. PTU is a white crystalline solid that is soluble in water and organic solvents. It has been extensively studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
PTU exerts its effects by inhibiting the activity of thyroid peroxidase. This enzyme plays a key role in the synthesis of thyroid hormones, which are essential for the regulation of metabolism and other physiological processes. By inhibiting the activity of thyroid peroxidase, PTU reduces the production of thyroid hormones, leading to a decrease in metabolic rate and other physiological effects.
Biochemical and Physiological Effects
PTU has been shown to have a number of biochemical and physiological effects. In addition to its effects on thyroid function, PTU has been shown to have antioxidant properties, and it has been suggested that PTU may be able to protect against oxidative stress and other forms of cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
PTU has a number of advantages for use in lab experiments. It is a relatively stable compound that is easy to handle and store, and it has a well-characterized mechanism of action. However, PTU also has some limitations. It is a relatively toxic compound, and it can be difficult to work with in certain experimental systems.
Orientations Futures
There are a number of future directions for research on PTU. One area of interest is the potential use of PTU in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of PTU for this application, as well as the potential side effects and interactions with other drugs.
Another area of interest is the potential use of PTU in the treatment of thyroid disorders. Further studies are needed to determine the optimal dosing and administration of PTU for this application, as well as the potential side effects and interactions with other drugs.
In addition, there is a need for further studies to understand the mechanism of action of PTU and its effects on cellular processes and physiological systems. This research may lead to the development of new drugs and therapies for a wide range of conditions and diseases.
Conclusion
In conclusion, PTU is a valuable tool in scientific research, with potential applications in the fields of biochemistry, pharmacology, and toxicology. PTU has a well-characterized mechanism of action and has been shown to have a number of biochemical and physiological effects. While PTU has some limitations, it remains a valuable tool for researchers in a wide range of fields, and further research is needed to fully understand its potential applications and effects.
Méthodes De Synthèse
PTU can be synthesized through a multistep process that involves the reaction of 4-chloropyridine with sodium azide, followed by the reaction of the resulting compound with trifluoroacetic acid and urea. This process yields PTU as a white crystalline solid with a purity of over 98%. PTU can also be synthesized through other methods, such as the reaction of 4-chloropyridine with thiourea and trifluoroethylamine.
Applications De Recherche Scientifique
PTU has been widely used in scientific research for its potential applications in the fields of biochemistry, pharmacology, and toxicology. PTU has been shown to inhibit the activity of thyroid peroxidase, an enzyme that plays a key role in the synthesis of thyroid hormones. This property has made PTU a valuable tool in the study of thyroid function and thyroid disorders.
PTU has also been studied for its potential applications in the treatment of cancer. PTU has been shown to have anticancer properties, and it has been suggested that PTU may be able to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
1-pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-13-7(15)14-6-1-3-12-4-2-6/h1-4H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCDJAREUXRSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)


![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)
![N-[4-(aminosulfonyl)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5813878.png)
![2-(4-chlorophenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5813890.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)

![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)